molecular formula C13H24O B14301172 Trideca-1,5-dien-4-OL CAS No. 119987-84-7

Trideca-1,5-dien-4-OL

Cat. No.: B14301172
CAS No.: 119987-84-7
M. Wt: 196.33 g/mol
InChI Key: PNIDXAPYNNCWNM-UHFFFAOYSA-N
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Description

Trideca-1,5-dien-4-OL is an organic compound characterized by its unique structure, which includes a hydroxyl group (-OH) attached to a tridecadiene backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Trideca-1,5-dien-4-OL typically involves the use of cycloaddition reactions. One common method is the Diels-Alder reaction, which involves the addition of a diene to a dienophile to form a cyclohexene ring . The reaction conditions often require the presence of electron-attracting groups on the dienophile and electron-donating groups on the diene to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale cycloaddition reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Trideca-1,5-dien-4-OL undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The double bonds can be reduced to single bonds.

    Substitution: The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Hydrogenation reactions using catalysts like palladium on carbon (Pd/C) are common.

    Substitution: Reagents such as thionyl chloride (SOCl₂) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alkanes.

    Substitution: Formation of various substituted derivatives depending on the reagent used.

Scientific Research Applications

Trideca-1,5-dien-4-OL has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Trideca-1,5-dien-4-OL involves its interaction with molecular targets through its functional groups. The hydroxyl group can form hydrogen bonds, while the double bonds can participate in various chemical reactions. These interactions can influence biological pathways and chemical processes .

Comparison with Similar Compounds

Properties

CAS No.

119987-84-7

Molecular Formula

C13H24O

Molecular Weight

196.33 g/mol

IUPAC Name

trideca-1,5-dien-4-ol

InChI

InChI=1S/C13H24O/c1-3-5-6-7-8-9-10-12-13(14)11-4-2/h4,10,12-14H,2-3,5-9,11H2,1H3

InChI Key

PNIDXAPYNNCWNM-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC=CC(CC=C)O

Origin of Product

United States

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